molecular formula C12H19NO B12432013 Benzyl(3-methoxybutan-2-yl)amine

Benzyl(3-methoxybutan-2-yl)amine

Cat. No.: B12432013
M. Wt: 193.28 g/mol
InChI Key: NYOVNDDKJJBZGQ-UHFFFAOYSA-N
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Description

Benzyl(3-methoxybutan-2-yl)amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a derivative of benzylamine, where the benzyl group is attached to a 3-methoxybutan-2-yl moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(3-methoxybutan-2-yl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with a 3-methoxybutan-2-amine under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-methoxybutan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, alkyl halides, sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted amines and derivatives

Mechanism of Action

The mechanism of action of Benzyl(3-methoxybutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(3-methoxybutan-2-yl)amine is unique due to the presence of both the benzyl and 3-methoxybutan-2-yl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-3-methoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOVNDDKJJBZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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